molecular formula C20H25N3O4 B2699559 N1-(3,4-dimethoxyphenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide CAS No. 954069-71-7

N1-(3,4-dimethoxyphenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide

Cat. No. B2699559
CAS RN: 954069-71-7
M. Wt: 371.437
InChI Key: IQLUACWJBGOYJR-UHFFFAOYSA-N
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Description

“N1-(3,4-dimethoxyphenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide” is a complex organic compound. It is related to 3,4-Dimethoxyphenethylamine, a chemical compound of the phenethylamine class . It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . It is also closely related to mescaline which is 3,4,5-trimethoxyphenethylamine .


Synthesis Analysis

The synthesis of related compounds has been studied. For instance, N-[2-(3,4-dimethoxypheny)ethyl]amides of α-amino-acid benzoyl derivatives have been used as synthons for various heterocyclic compounds . The reactions of 3,4-dimethoxyphenylethylamine (homoveratrylamine) and N-substituted α-amino acids were studied .


Molecular Structure Analysis

The molecular structure of related compounds has been analyzed. For example, the molecular structure of “Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-” has been studied . Its formula is C12H17NO3 and its molecular weight is 223.2683 .


Chemical Reactions Analysis

The chemical reactions involving related compounds have been studied. For instance, the reactions of 3,4-dimethoxyphenylethylamine with α-amino-acid N-benzoyl derivatives have been explored .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been analyzed. For instance, 3,4-Dimethoxyphenethylamine has a molecular formula of CHNO, an average mass of 181.232 Da, and a monoisotopic mass of 181.110275 Da .

Mechanism of Action

The mechanism of action of related compounds has been studied. For example, in the presence of H2O2, lignin peroxidase (LiP) can decompose lignin and analogue compounds under mild conditions . In this reaction mechanism, LiP catalyzes the C–C cleavage of a propenyl side chain, being able to produce veratraldehyde (VAD) from 1-(3′,4′-dimethoxyphenyl)propene (DMPP) .

Safety and Hazards

The safety and hazards of related compounds have been documented. For instance, the safety data sheet for (3,4-Dimethoxyphenyl)acetic acid indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions for the study of related compounds have been suggested. For instance, the study of new catalytic protocols for the synthesis of organic compounds with a more sustainable perspective is of interest . The use of ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride as a catalyst has allowed the Michael addition of N-heterocycles to chalcones .

properties

IUPAC Name

N'-(3,4-dimethoxyphenyl)-N-[2-[4-(dimethylamino)phenyl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4/c1-23(2)16-8-5-14(6-9-16)11-12-21-19(24)20(25)22-15-7-10-17(26-3)18(13-15)27-4/h5-10,13H,11-12H2,1-4H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQLUACWJBGOYJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3,4-dimethoxyphenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide

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